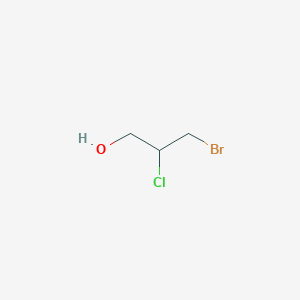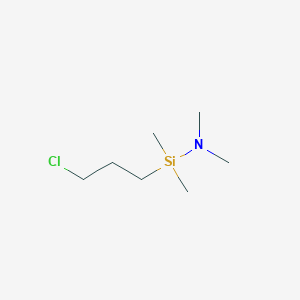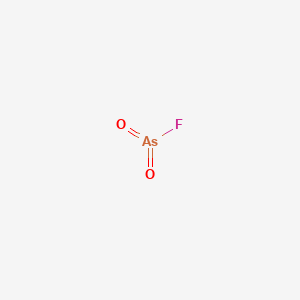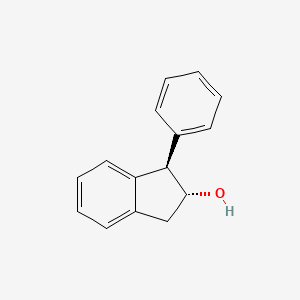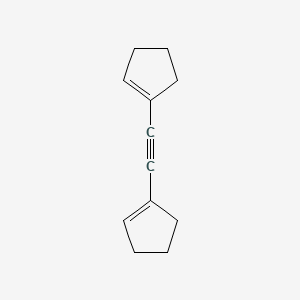
Cyclopentene, 1,1'-(1,2-ethynediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a cyclopentene ring and an ethynediyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.
Industrial Production Methods
Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethylene-linked cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
科学研究应用
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .
相似化合物的比较
Similar Compounds
Cyclopentadiene: Another cyclopentene derivative with a similar ring structure but different reactivity.
Cyclohexene: A six-membered ring analog with different chemical properties.
1,2-Dicyclopentadiene: A related compound with two cyclopentadiene units linked by a single bond.
Uniqueness
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
属性
CAS 编号 |
80221-19-8 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene |
InChI |
InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2 |
InChI 键 |
PPDLDVRVHXABDB-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C1)C#CC2=CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
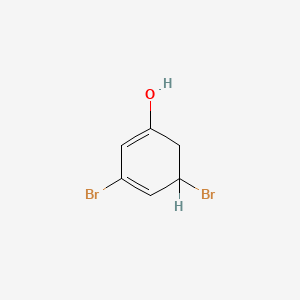

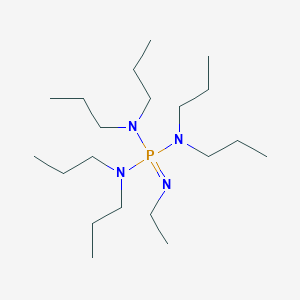
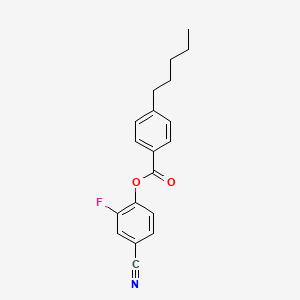
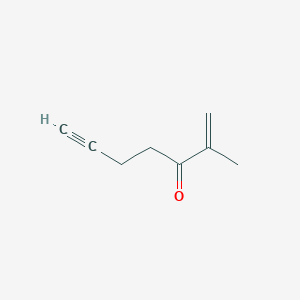
-lambda~2~-stannane](/img/structure/B14417670.png)
